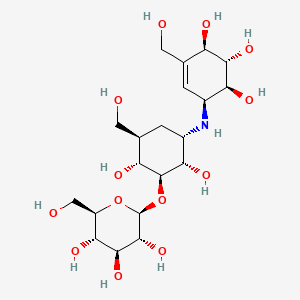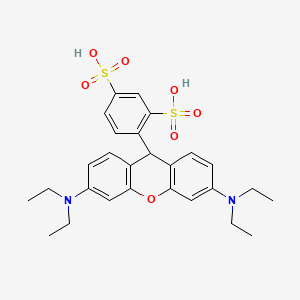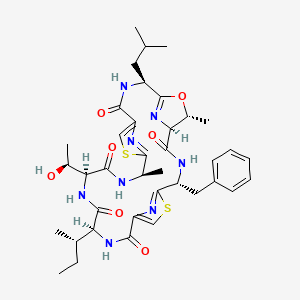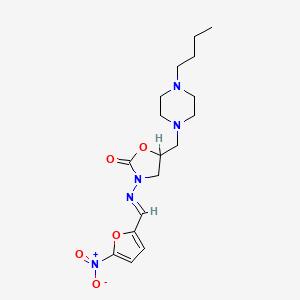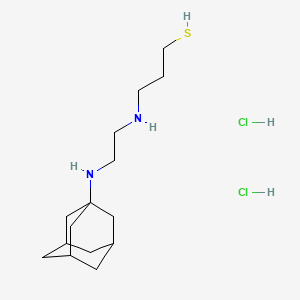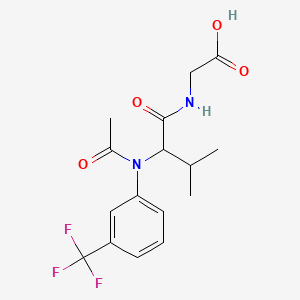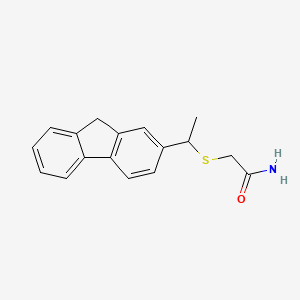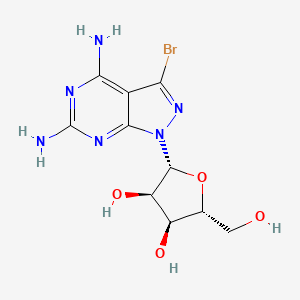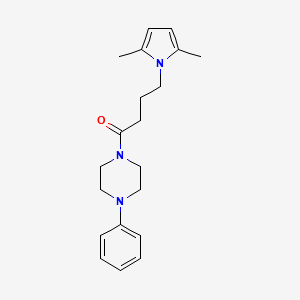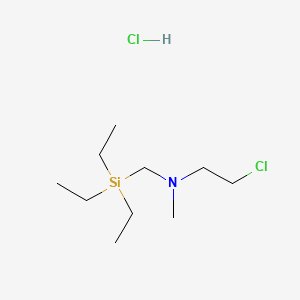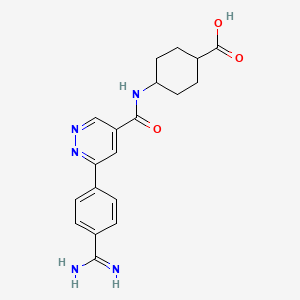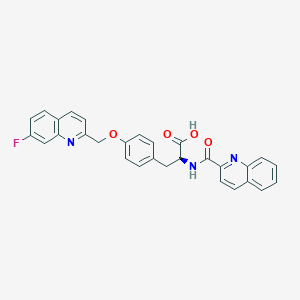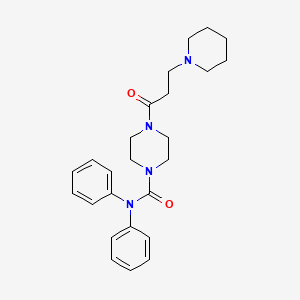
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a piperidine ring, and a diphenyl group, making it a unique structure with significant potential for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the diphenyl group. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the piperidine ring via nucleophilic substitution reactions.
Step 3: Attachment of the diphenyl group through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining optimal temperatures to facilitate reactions.
Catalysts: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the type of substitution.
Major Products Formed
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
- **1-Piperazinecarboxamide, 4-[5-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]pentyl]-N-amino]-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]-
Uniqueness
1-Piperazinecarboxamide, N,N-diphenyl-4-(1-oxo-3-(1-piperidinyl)propyl)- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
109376-94-5 |
|---|---|
Molecular Formula |
C25H32N4O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N,N-diphenyl-4-(3-piperidin-1-ylpropanoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H32N4O2/c30-24(14-17-26-15-8-3-9-16-26)27-18-20-28(21-19-27)25(31)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-2,4-7,10-13H,3,8-9,14-21H2 |
InChI Key |
MMTPTWSDDDQENN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


